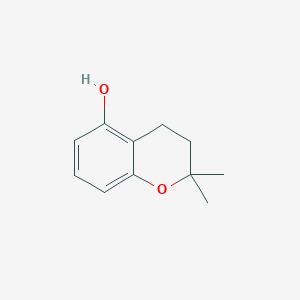

2,2-Dimethylchroman-5-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-3,4-dihydrochromen-5-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-11(2)7-6-8-9(12)4-3-5-10(8)13-11/h3-5,12H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUGVPGKEWZKFAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(C=CC=C2O1)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2,2 Dimethylchroman 5 Ol and Its Analogs

Regioselective and Stereoselective Synthesis of Chromans

Achieving high levels of regioselectivity and stereoselectivity is a primary objective in the synthesis of complex chroman derivatives. Control over these aspects allows for the precise construction of molecules with desired biological activities.

Catalytic Approaches to Chroman Ring Formation

Catalysis plays a pivotal role in modern organic synthesis, offering powerful tools for the efficient and selective construction of the chroman ring system. Various catalytic strategies, including transition metal catalysis, organocatalysis, and photoredox catalysis, have been developed to address the challenges associated with chroman synthesis.

Transition metal catalysis provides a versatile platform for the synthesis of chromans through various cyclization strategies. These methods often involve the formation of key carbon-carbon and carbon-oxygen bonds with high efficiency and selectivity.

Palladium-catalyzed coupling reactions have been utilized for the regioselective synthesis of prenylphenols, which can then be converted to chromans. clockss.org For instance, the coupling of iodophenols with 2-methyl-3-butyn-2-ol (B105114) in the presence of a palladium catalyst affords alkynylphenols. Subsequent hydrogenation and dehydration of the resulting alkylphenols yield prenylphenols and can be further cyclized to form chromans. clockss.org This method is particularly useful for phenols bearing strongly electron-withdrawing substituents. clockss.org

Nickel-catalyzed reductive cyclization of aryl-chained alkynones represents another powerful approach for the enantioselective synthesis of chiral chromans. chemrxiv.org Using a Ni(cod)2 catalyst and a P-chiral monophosphine ligand, this method allows for the synthesis of chiral 3-hydroxychroman derivatives bearing quaternary stereocenters with high yields and excellent enantioselectivity. chemrxiv.org

Furthermore, designed transition-metal complexes, such as those of zinc and manganese, have been employed in oxidative cyclization reactions to synthesize flavone (B191248) and quinolone derivatives from 2'-hydroxychalcones and 2'-aminochalcones, respectively. organic-chemistry.org These methods demonstrate high atom economy and utilize benign solvents. organic-chemistry.org Triflimide-catalyzed annulations of o-hydroxy benzylic alcohols with alkenes also provide a convergent route to a variety of chromane (B1220400) derivatives under mild conditions. chemrxiv.org

| Catalyst System | Substrates | Product Type | Key Features |

| Palladium(0) | Iodophenols, 2-methyl-3-butyn-2-ol | Prenylphenols, Chromans | Regioselective, suitable for electron-withdrawing groups. clockss.org |

| Ni(cod)2 / (R)-AntPhos | Aryl chained alkynones | Chiral 3-hydroxychromans | High enantioselectivity, creates quaternary stereocenters. chemrxiv.org |

| Zinc/Manganese complexes with TEMPO | 2'-Hydroxychalcones | Flavones | High atom economy, mild conditions. organic-chemistry.org |

| Triflimide | o-Hydroxy benzylic alcohols, Alkenes | Chromans | Convergent, mild conditions. chemrxiv.org |

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chromans, avoiding the use of often toxic and expensive metal catalysts. These methods frequently employ small organic molecules, such as proline derivatives and cinchona alkaloids, to catalyze reactions with high stereocontrol.

A highly enantio- and diastereoselective method for synthesizing functionalized chromanes involves an organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols. scispace.comrsc.org This reaction, catalyzed by modularly designed organocatalysts (MDOs) self-assembled from cinchona alkaloid derivatives and amino acids, produces chromane derivatives in high yields and with excellent stereoselectivities. scispace.comrsc.org

Another strategy involves the organocatalytic cascade vinylogous double 1,6-addition reaction between ortho-hydroxyphenyl-substituted para-quinone methides and 2,4-dienal derivatives. rsc.org This method, catalyzed by chiral secondary amines, delivers chroman derivatives with excellent yields and stereoselectivities. rsc.org Furthermore, asymmetric sulfa-Michael/Michael addition reactions of thiols with nitroolefin enoates, using a bifunctional catalyst, provide access to structurally diverse and complex chroman derivatives with a quaternary stereocenter. documentsdelivered.com

| Organocatalyst Type | Reaction Type | Substrates | Product Features |

| Modularly Designed Organocatalysts (MDOs) | Domino Michael/Hemiacetalization | Aliphatic aldehydes, (E)-2-(2-nitrovinyl)phenols | High diastereo- and enantioselectivity. scispace.comrsc.org |

| Chiral Secondary Amines | Cascade Vinylogous Double 1,6-Addition | ortho-Hydroxyphenyl-substituted para-quinone methides, 2,4-dienals | Excellent yields and stereoselectivities. rsc.org |

| Bifunctional Catalyst | Asymmetric Sulfa-Michael/Michael Addition | Thiols, Nitroolefin enoates | Creates a quaternary stereocenter with high enantiomeric excess. documentsdelivered.com |

Visible-light photoredox catalysis has recently gained prominence as a mild and efficient method for constructing chroman scaffolds. This approach utilizes light to initiate radical-based transformations, enabling novel reaction pathways.

A (4+2) radical annulation approach for the synthesis of diverse chromans has been developed using organo-photoredox catalysis. nih.govrsc.orgrsc.org This method allows for the conversion of readily available N-hydroxyphthalimide esters and electron-deficient olefins into a wide range of valuable chromans under mild conditions. nih.govrsc.orgrsc.org The strategy is also applicable to the late-stage functionalization of natural product derivatives. nih.govrsc.orgrsc.org

Furthermore, an organophotoredox-catalyzed cascade radical annulation of 2-(allyloxy)arylaldehydes with N-(acyloxy)phthalimides has been developed for the synthesis of 3-alkyl substituted chroman-4-one scaffolds. nih.gov This reaction proceeds through the generation of alkyl radicals under photoredox conditions, followed by an intermolecular cascade radical cyclization. nih.gov Similarly, a sustainable photocatalytic approach using carboxylate salts as radical precursors and FeCl3 as a catalyst has been developed for the synthesis of chroman-4-ones. acs.org This method operates at room temperature and demonstrates excellent substrate scope and functional group tolerance. acs.org

Multicomponent Reaction Protocols for Chroman Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all the reactants, offer a highly efficient and atom-economical approach to complex molecules like chromans.

One such example is the synthesis of indole-containing chroman derivatives through a catalytic asymmetric [2+4] cycloaddition of 3-vinylindoles with ortho-quinone methides, catalyzed by a chiral phosphoric acid. mdpi.com This method provides chromans with high yields and excellent enantioselectivities. mdpi.com Another multicomponent approach involves the reaction of salicylaldehydes, malononitrile (B47326) dimer, and malonic acid in DMSO to produce 2,4-diamino-5-(nitromethyl)-5H-chromeno[2,3-b]pyridine-3-carbonitriles. nih.gov

The synthesis of pyrano[3,2-b]xanthen-7(2H)-ones has been achieved through an I2-catalyzed three-component reaction of 2,2-dimethylchroman-7-ol, aromatic aldehydes, and 1,3-cyclohexanediones under microwave irradiation. mdpi.com This transformation involves multiple bond-forming events in a single step. mdpi.com

Cascade Reactions for Functionalized Chroman Derivatives

Cascade reactions, also known as tandem or domino reactions, allow for the construction of complex molecular architectures from simple starting materials in a single synthetic operation, minimizing waste and improving efficiency.

An organocatalytic cascade vinylogous double 1,6-addition strategy has been employed for the synthesis of chiral chroman derivatives. rsc.org This reaction between ortho-hydroxyphenyl-substituted para-quinone methides and 2,4-dienal derivatives proceeds via oxa-Michael/1,6-addition to yield chromans with high yields and stereoselectivities. rsc.org

Visible light-induced radical cascade cyclization is another powerful tool. For instance, the synthesis of 3-alkyl substituted chroman-4-one scaffolds can be achieved through the organophotoredox-catalyzed cascade radical annulation of 2-(allyloxy)arylaldehydes with N-(acyloxy)phthalimides. nih.gov A metal-free cascade radical cyclization of 2-(allyloxy)arylaldehydes with oxalates, initiated by (NH4)2S2O8, provides access to ester-containing chroman-4-ones. mdpi.com Additionally, a novel approach to synthesize phosphite, azide, and hydroxy functionalized chroman-4-ones involves a cascade transformation initiated by the intramolecular addition of an in situ generated acyl radical onto an alkene. researchgate.net

Intramolecular Cyclization and Annulation Techniques

The construction of the 2,2-dimethylchroman (B156738) skeleton is efficiently achieved through intramolecular cyclization and annulation reactions. These strategies are pivotal in forming the core pyran ring fused to a benzene (B151609) ring. A common approach involves the intramolecular cyclization of appropriately substituted phenoxyalkyl compounds. vulcanchem.com For instance, the photo-Fries rearrangement of aryl 3-methyl-2-butenoate esters can lead to ortho-acylphenols, which then undergo intramolecular cyclization to yield 2,2-dimethylchroman-4-ones. This cyclization can proceed via a thermal 6π-electrocyclization. conicet.gov.arresearchgate.net

Radical cascade reactions have also emerged as a powerful tool. For example, a (4+2) radical annulation approach using organo-photoredox catalysis allows for the construction of the chroman framework from readily available N-hydroxyphthalimide esters and olefins under mild conditions. nih.govrsc.orgrsc.org This method is particularly useful for synthesizing chromans from electron-deficient olefins, which is a limitation of traditional Diels-Alder reactions involving ortho-quinone methides. nih.govrsc.org Similarly, cascade radical annulation of 2-(allyloxy)arylaldehydes with various radical precursors can produce functionalized chroman-4-ones. mdpi.combohrium.com

A convergent three-step method provides another route to 2-substituted chromans, involving a Heck coupling of allylic alcohols and 2-iodophenols, followed by reduction and a Mitsunobu cyclization. organic-chemistry.org Furthermore, intramolecular Friedel–Crafts epoxy–arene (IFCEA) cyclization of 1-tetralone-derived glycidyl (B131873) ethers, catalyzed by Brønsted acids, has been used for the stereoselective synthesis of chroman-fused tetralins. beilstein-journals.orgnih.gov

Below is a table summarizing various intramolecular cyclization and annulation techniques for chroman synthesis.

| Reaction Type | Precursors | Key Reagents/Conditions | Product Type |

| Photo-Fries Rearrangement & Cyclization | Aryl 3-methyl-2-butenoate esters | UV irradiation, then thermal 6π-electrocyclization | 2,2-Dimethylchroman-4-ones conicet.gov.arresearchgate.net |

| Radical (4+2) Annulation | N-hydroxyphthalimide esters, olefins | Organo-photoredox catalyst | Functionalized chromans nih.govrsc.orgrsc.org |

| Cascade Radical Annulation | 2-(Allyloxy)arylaldehydes, oxalates/oxamic acids | (NH4)2S2O8 | Ester/amide-containing chroman-4-ones mdpi.combohrium.com |

| Heck Coupling & Mitsunobu Cyclization | Allylic alcohols, 2-iodophenols | Pd catalyst, DEAD, PPh3 | 2-Substituted chromans organic-chemistry.org |

| Intramolecular Friedel-Crafts Epoxy-Arene Cyclization | 1-Tetralone-derived glycidyl ethers | Brønsted acids | Chroman-fused tetralins beilstein-journals.orgnih.gov |

Functionalization and Derivatization Strategies for the 2,2-Dimethylchroman-5-ol Framework

The this compound scaffold is a versatile platform that allows for a wide range of functionalization and derivatization reactions to produce novel compounds with diverse properties.

Selective Hydroxylation and Alkylation Reactions

The phenolic hydroxyl group at the C-5 position is a prime site for modification. Selective O-alkylation is a common strategy to introduce various functionalities. For example, 2,2-dimethylchroman-4-ol (B2395616) can be alkylated with propargyl bromide in the presence of sodium hydride to introduce a propargyl group, which can then be used in subsequent click reactions to form triazoles. heteroletters.org The synthesis of various amidochromans has been achieved through the reaction of a chroman carboxylic acid with different amines. sdu.dk

Selective hydroxylation at other positions of the chroman ring can be more complex. However, methods like the Sharpless asymmetric dihydroxylation of 2,2-dimethylchromene can yield cis-diols with high enantiomeric excess, which can then be further functionalized.

Modifications at the Chroman C-3 and C-4 Positions

The C-3 and C-4 positions of the chroman ring are key targets for introducing structural diversity. The reduction of 2,2-dimethylchroman-4-one (B181875) with sodium borohydride (B1222165) yields 2,2-dimethylchroman-4-ol. heteroletters.org The introduction of an oxo or a hydroxyl group at the C-4 position has been shown to be effective in modifying the biological activity of chroman derivatives. nih.gov

The C-3 position can also be functionalized. For instance, bromination at the C-3 position of a chroman-4-one allows for the introduction of various substituents through substitution reactions. gu.se The synthesis of CF3-substituted chroman-4-ones has been achieved through the acyltrifluoromethylation of o-(allyloxy) arylaldehydes. rsc.org It has been noted that substituents at the C-3 and C-4 positions of the coumarin (B35378) scaffold, a related structure, are important for the development of new antibacterial agents. researchgate.net

Synthesis of Chroman-Fused Heterocycles

Fusing other heterocyclic rings to the chroman framework can generate novel molecular architectures. A variety of fused heterocycles such as pyrazoles, tetrazoles, isoxazoles, pyrimidines, and pyridines have been synthesized starting from 2-imino-N-phenyl-2H-chromene-3-carboxamide. scirp.org The synthesis of chroman-fused tetralins has been accomplished via an intramolecular Friedel-Crafts epoxy-arene cyclization. beilstein-journals.orgnih.gov Additionally, spiro[chromeno-isoxazole-indolinone] derivatives have been synthesized through a 1,3-dipolar cycloaddition reaction. researchgate.net

Atom-Editing and Skeletal Rearrangements in Chroman Synthesis

Skeletal editing strategies offer a modern approach to modify the core structure of molecules, including chromans. nih.gov These methods allow for precise single-atom changes, which can lead to novel scaffolds that are difficult to access through traditional synthesis. nih.govresearchgate.net For example, a stepwise carbon-to-oxygen swap in tetralins has been developed to produce chroman scaffolds. researchgate.net This involves the oxidative ring contraction of tetrahydrobenzooxepinones. researchgate.net While the direct application of many skeletal editing techniques, such as those for pyridines, to chromans is not always straightforward, the underlying principles of atom insertion, deletion, and swapping are being actively explored to expand the chemical space of chroman-based molecules. nih.govchinesechemsoc.org

Green Chemistry Approaches in Chroman Synthesis

The principles of green chemistry are being increasingly integrated into the synthesis of chroman derivatives to create more sustainable and environmentally friendly processes. nih.gov This involves the use of safer solvents, reusable catalysts, and energy-efficient methods. researchgate.net

A significant focus is on replacing hazardous organic solvents with greener alternatives like water or ethanol-water mixtures. nih.govnih.govresearchgate.net For instance, the one-pot synthesis of 3-substituted chroman-2,4-diones has been achieved using ultrasound irradiation in water, eliminating the need for a catalyst. nih.gov Similarly, the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives has been performed in a water-ethanol mixture using a recyclable catalyst. nih.gov

Microwave-assisted synthesis has also been employed as a green technique, often leading to shorter reaction times and higher yields while reducing energy consumption. researchgate.net The synthesis of 2,2-dimethyl-6-hydroxy-4-chromanone from 2',5'-dihydroxyacetophenone (B116926) and acetone (B3395972) has been accomplished in high yield under solvent-free conditions using microwave irradiation.

The use of efficient and reusable catalysts is another cornerstone of green chroman synthesis. Organocatalysts like pyridine-2-carboxylic acid and Rochelle salt have been utilized for the synthesis of chromene derivatives under green conditions. nih.govresearchgate.net Visible-light-induced cascade radical cyclization under transition-metal-free conditions represents another innovative and green approach to sulfone-functionalized chroman-4-ones and chromans. rsc.org

The following table highlights some green chemistry approaches in the synthesis of chroman and its derivatives.

| Green Chemistry Approach | Specific Method | Substrates | Product |

| Use of Green Solvents & Ultrasound | Ultrasound irradiation in water | Aromatic aldehydes, 4-hydroxy-coumarins, pyrazolone (B3327878) derivatives | 3-Substituted chroman-2,4-diones nih.gov |

| Recyclable Catalyst & Green Solvent | Pyridine-2-carboxylic acid in water-EtOH | Substituted aldehydes, malononitrile, dimedone | 2-Amino-4H-chromene-3-carbonitriles nih.gov |

| Microwave-Assisted & Solvent-Free Synthesis | Microwave irradiation with piperidine (B6355638) catalyst | 2',5'-Dihydroxyacetophenone, acetone | 2,2-Dimethyl-6-hydroxy-4-chromanone |

| Photocatalysis & Metal-Free Conditions | Visible-light-induced radical cyclization | Arylsulfinic acids, o-(allyloxy)arylaldehydes | Sulfone-functionalized chroman-4-ones rsc.org |

Mechanistic Investigations of Reactions Involving 2,2 Dimethylchroman 5 Ol

Exploration of Reaction Pathways and Transition States in Chroman Formation

The formation of the chroman ring system is a key synthetic step that can proceed through several mechanistic pathways. Understanding these pathways involves identifying intermediates and characterizing the transition states that govern the reaction rate and selectivity. Computational chemistry serves as a powerful tool for mapping out potential energy surfaces and identifying the lowest energy path from reactants to products. nih.gov The structure of the transition state, which represents the highest energy point along the reaction coordinate, is critical as it dictates the activation energy of the reaction. youtube.com For complex reactions, multiple competing pathways may exist, leading to a variety of products. nih.gov

The retro-Diels-Alder (rDA) reaction is the microscopic reverse of the [4+2] Diels-Alder cycloaddition and serves as a primary pathway for the thermal decomposition of cyclohexene-containing structures like the dihydropyran ring of a chroman. wikipedia.orgstudy.com This pericyclic reaction involves the concerted, single-step cleavage of two sigma bonds and one pi bond, resulting in the formation of a diene and a dienophile. masterorganicchemistry.com

The reaction is governed by orbital symmetry rules and typically requires significant thermal energy to overcome the activation barrier, as the formation of σ-bonds is generally thermodynamically favored over π-bonds. wikipedia.orgmasterorganicchemistry.com The stability of the resulting products can act as a strong driving force. For instance, if the rDA reaction leads to the formation of a highly stable aromatic compound and the extrusion of a small gaseous molecule like CO2 or N2, the process can become irreversible and proceed under milder conditions. masterorganicchemistry.com In the context of a chroman derivative, a plausible rDA pathway would involve the cleavage of the heterocyclic ring to yield a substituted ortho-quinone methide and an alkene.

Table 1: General Characteristics of Retro-Diels-Alder Reactions

| Feature | Description |

| Reaction Type | Pericyclic, Cycloelimination |

| Mechanism | Concerted, single transition state |

| Requirement | Typically high temperatures (>800 K for simple cyclohexene) wikipedia.org |

| Driving Force | Increased entropy, formation of stable products (e.g., aromatic rings, gases) masterorganicchemistry.com |

| Stereochemistry | Stereospecific, follows the reverse of Diels-Alder stereochemical rules |

Radical reactions offer a distinct set of pathways for the derivatization of the chroman scaffold. These reactions are initiated by the formation of a radical species, often through the use of radical initiators or photolysis. Once formed, these highly reactive intermediates can participate in a variety of transformations.

In the case of chroman derivatives, a radical could be generated at various positions, such as the benzylic position of the dihydropyran ring or on the aromatic ring itself. For example, hydrogen abstraction from the C4 position would generate a resonance-stabilized radical. This intermediate could then react with other molecules, such as oxygen, to form peroxy radicals, or add to alkenes to form new carbon-carbon bonds. researchgate.net The specific reaction pathway is often influenced by the stability of the radical intermediates involved. Quantum chemical calculations can be employed to determine the most favorable pathways for radical formation and subsequent reactions, such as isomerization via hydrogen atom shifts or unimolecular decomposition. uga.edu

Nucleophilic addition is a fundamental reaction class relevant to the synthesis and modification of chroman systems. Often, the synthesis of the chroman ring involves the intramolecular nucleophilic addition of a phenol (B47542) hydroxyl group to an activated double bond or an epoxide. The rate and reversibility of nucleophilic addition reactions depend significantly on the strength of the nucleophile and the electrophilicity of the target. masterorganicchemistry.com

Under certain conditions, particularly in the presence of strong acids, carbocation intermediates can be formed during chroman synthesis or subsequent reactions. These intermediates are susceptible to molecular rearrangements, such as Wagner-Meerwein shifts, where an alkyl or aryl group migrates to an adjacent carbocation center. msu.edu These rearrangements typically proceed to form a more stable carbocation (e.g., from secondary to tertiary). Such cationic rearrangement sequences can lead to products with significantly different carbon skeletons compared to the starting material. msu.edu For example, the acid-catalyzed reaction of a precursor alcohol could lead to dehydration, carbocation formation, and subsequent rearrangement before the final cyclization to the chroman ring.

Role of Catalysis in Directing Chroman Reaction Outcomes

Catalysis is instrumental in controlling the outcome of chemical reactions involving chromans, enhancing reaction rates and directing selectivity towards desired products. Catalysts achieve this by providing an alternative reaction pathway with a lower activation energy. youtube.com

Acid Catalysis: Lewis and Brønsted acids are commonly used to activate substrates in chroman synthesis. For instance, a Lewis acid can coordinate to a carbonyl group in a precursor molecule, increasing its electrophilicity and facilitating an intramolecular cyclization reaction.

Base Catalysis: Bases can be used to deprotonate phenolic hydroxyl groups, increasing their nucleophilicity for subsequent addition reactions. This is a key step in many chroman syntheses that proceed via condensation pathways.

Metal Catalysis: Transition metal catalysts are employed in a wide range of reactions for forming and functionalizing heterocyclic systems. For example, nickel catalysis is used in Nozaki-Hiyama-Kishi (NHK) reactions, which involve the nucleophilic addition of organochromium reagents to carbonyl compounds, a powerful tool for C-C bond formation. researchgate.net Similarly, copper-catalyzed Diels-Alder/retro-Diels-Alder sequences have been developed for the synthesis of complex biaryls. researchgate.net The choice of catalyst and ligands can profoundly influence the stereochemical outcome of a reaction, enabling enantioselective synthesis.

Computational and Theoretical Studies of 2,2 Dimethylchroman 5 Ol

Quantum Chemical Calculations (DFT, Ab Initio Methods)

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO (EHOMO) is related to a molecule's ability to donate an electron, a crucial step in many antioxidant processes. A higher EHOMO value indicates a greater electron-donating capacity. nih.gov Conversely, the energy of the LUMO (ELUMO) relates to the ability to accept an electron.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov A small energy gap suggests that the molecule is more easily polarizable and has higher chemical reactivity, whereas a large gap implies high kinetic stability. nih.govsemanticscholar.org For phenolic antioxidants like 2,2-Dimethylchroman-5-ol, the HOMO is typically localized on the phenol (B47542) ring, especially around the hydroxyl (-OH) group, identifying it as the most probable site for electron donation to neutralize free radicals. nih.gov

Table 1: Representative Frontier Orbital Energies for Chromanol-type Compounds Values are illustrative and depend on the specific computational method and basis set used.

| Parameter | Typical Energy Value (eV) | Significance |

|---|---|---|

| EHOMO | -5.0 to -6.5 | Electron-donating ability |

| ELUMO | -0.5 to -2.0 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~4.0 to 5.5 | Chemical reactivity and kinetic stability |

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These descriptors, rooted in conceptual DFT, provide a framework for understanding a molecule's stability and reactivity. frontiersin.org

Ionization Potential (IP): Approximated as -EHOMO, it represents the energy required to remove an electron. A lower IP value is characteristic of a better antioxidant. mdpi.com

Electron Affinity (EA): Approximated as -ELUMO, it is the energy released when an electron is added.

Chemical Hardness (η): Calculated as (ELUMO - EHOMO)/2, it measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. nih.gov

Chemical Softness (S): The reciprocal of hardness (S = 1/η), where soft molecules are more reactive. nih.gov

Electronegativity (χ): Defined as -(EHOMO + ELUMO)/2, it describes the ability of a molecule to attract electrons.

Electrophilicity Index (ω): Calculated as μ²/2η (where μ is the chemical potential, -χ), this index measures the energy lowering of a system when it accepts the maximum possible electron charge from the environment.

Local reactivity, on the other hand, is assessed using Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.govresearchgate.net For this compound, such analysis consistently points to the phenolic oxygen and specific carbons on the aromatic ring as the primary sites of reactivity.

Table 2: Global Reactivity Descriptors and Their Formulas

| Descriptor | Formula |

|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 |

| Electronegativity (χ) | - (EHOMO + ELUMO) / 2 |

| Electrophilicity Index (ω) | χ² / (2η) |

DFT calculations are crucial for elucidating the energetic favorability of different antioxidant mechanisms. For phenolic compounds, three primary pathways are considered:

Hydrogen Atom Transfer (HAT): The antioxidant directly donates its phenolic hydrogen atom to a free radical. The feasibility of this one-step process is determined by the Bond Dissociation Enthalpy (BDE). A lower BDE indicates a weaker O-H bond and a more favorable HAT process. nih.govunec-jeas.com

Single-Electron Transfer–Proton Transfer (SET-PT): This two-step mechanism involves the transfer of an electron from the antioxidant to the radical, forming a radical cation, followed by the transfer of a proton. The energetics are governed by the Ionization Potential (IP) and Proton Dissociation Enthalpy (PDE). nih.govunec-jeas.com

Sequential Proton Loss Electron Transfer (SPLET): In this pathway, the antioxidant first loses a proton to form an anion, which then donates an electron to the radical. This mechanism is particularly relevant in polar solvents and is evaluated by the Proton Affinity (PA) and Electron Transfer Enthalpy (ETE). nih.govunec-jeas.com

Computational studies on chromanols consistently show that the HAT mechanism is generally preferred in the gas phase and non-polar solvents, while the SPLET mechanism can become competitive in polar, protic solvents. nih.gov DFT calculations of these reaction enthalpies allow for a direct comparison of the thermodynamic viability of each pathway for this compound under different environmental conditions.

Table 3: Key Thermodynamic Parameters for Antioxidant Mechanisms

| Mechanism | Governing Parameter | Significance |

|---|---|---|

| Hydrogen Atom Transfer (HAT) | Bond Dissociation Enthalpy (BDE) | Lower value favors mechanism |

| Single-Electron Transfer–Proton Transfer (SET-PT) | Ionization Potential (IP) | Lower value favors first step |

| Sequential Proton Loss Electron Transfer (SPLET) | Proton Affinity (PA) | Lower value favors first step |

Computational methods are also employed to study the non-covalent interactions between this compound and other molecules, such as solvents or biological receptors. researchgate.netnih.gov The phenolic hydroxyl group is a potent hydrogen bond donor and acceptor, playing a critical role in the molecule's interactions. Quantum chemical calculations can determine the geometries and binding energies of hydrogen-bonded complexes. unimed.ac.id

Techniques like Non-Covalent Interaction (NCI) analysis can visualize weak interactions, such as hydrogen bonds and van der Waals forces, providing a qualitative and quantitative picture of the interaction patterns. mdpi.com Understanding these interactions is vital for predicting the behavior of this compound in biological systems, such as its ability to bind to the active site of an enzyme or interact with a cell membrane. biointerfaceresearch.com

Molecular Dynamics Simulations of Chroman Derivatives

While quantum chemical calculations provide detailed information on static molecules, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of systems over time. nih.gov MD simulations are used to study the conformational flexibility of chroman derivatives and their stability when interacting with other molecules, such as proteins or lipids. mdpi.comeurekaselect.com

In a typical MD simulation, the trajectory of a molecule is calculated by solving Newton's equations of motion, providing a view of its physical movements and interactions. mdpi.com Key parameters analyzed from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of a molecule's or complex's backbone atoms over time from a reference structure, indicating its stability. nih.gov

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual residues or atoms around their average positions, highlighting flexible regions of the molecule. nih.gov

For chroman derivatives, MD simulations can reveal the stability of ligand-protein complexes, confirming that the compound remains bound to a target's active site in a stable conformation. nih.goveurekaselect.com

Predictive Modeling for Structure-Reactivity Relationships

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.comsciencepublishinggroup.com For chroman derivatives, 3D-QSAR models have been developed to predict their antioxidant capacity based on specific molecular features. nih.gov

In a QSAR study, various molecular descriptors are calculated for a set of molecules with known activities. These descriptors can be steric, electronic (e.g., atomic charges, HOMO/LUMO energies), or hydrophobic. sciencepublishinggroup.comfrontiersin.org Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build a model that relates these descriptors to the observed activity. nih.govfrontiersin.org

These models can reveal which structural properties are crucial for activity. For instance, studies on chromone (B188151) derivatives have shown that electronegative groups on the benzoyl ring and the distribution of electrostatic potential are important for antioxidant activity. mdpi.com Such predictive models are invaluable for the rational design of new, more potent chroman-based antioxidants by identifying promising structural modifications before synthesis. nih.govnih.gov

Computational Spectroscopy for Structural Elucidation Methodologies

Computational spectroscopy has emerged as a powerful tool in the structural elucidation of organic compounds, offering a means to predict spectroscopic properties with a high degree of accuracy. For a molecule such as this compound, these theoretical approaches can provide invaluable insights into its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra, aiding in the confirmation of its structure and the assignment of its spectral signals. The synergy between experimental data and quantum chemical calculations allows for a more robust and detailed structural analysis.

The primary methodology employed in computational spectroscopy for molecules of this nature is Density Functional Theory (DFT). This approach has been widely adopted due to its favorable balance between computational cost and accuracy in predicting molecular properties. The process typically begins with an in-silico conformational analysis to identify the lowest energy conformers of the molecule. This is a critical step, as the calculated spectroscopic parameters are an average of the contributions from all significantly populated conformers at a given temperature.

Once the stable conformers are identified and their geometries optimized, DFT calculations are performed to predict the various spectroscopic parameters. For NMR spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the isotropic shielding constants of ¹H and ¹³C nuclei. These shielding constants are then converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The accuracy of these predictions is often enhanced by applying a linear regression analysis based on a comparison of calculated and experimental data for a set of structurally related compounds. While specific computational studies on this compound are not extensively documented in the literature, the principles of this methodology are well-established for the chroman scaffold.

The following tables present predicted ¹H and ¹³C NMR chemical shifts for this compound, based on standard DFT calculation protocols. These predicted values serve as a benchmark for experimental verification and aid in the definitive assignment of the NMR spectrum.

Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (ppm) |

| H-6 | 6.85 |

| H-7 | 6.30 |

| H-8 | 6.40 |

| OH-5 | 4.80 |

| H-4 (CH₂) | 2.70 |

| H-3 (CH₂) | 1.80 |

| 2 x CH₃ | 1.30 |

Note: Predicted values are based on DFT calculations and may vary depending on the specific functional, basis set, and solvent model used.

Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 73.0 |

| C-3 | 32.0 |

| C-4 | 22.0 |

| C-4a | 115.0 |

| C-5 | 154.0 |

| C-6 | 120.0 |

| C-7 | 110.0 |

| C-8 | 113.0 |

| C-8a | 150.0 |

| 2 x CH₃ | 26.0 |

Note: Predicted values are based on DFT calculations and may vary depending on the specific functional, basis set, and solvent model used.

Similarly, computational methods can be employed to predict the vibrational frequencies observed in an IR spectrum. By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical IR spectrum can be generated. These calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors inherent in the computational model. The predicted spectrum can then be compared with experimental data to assign specific vibrational modes to the observed absorption bands.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H stretch (phenolic) | 3600-3500 |

| C-H stretch (aromatic) | 3100-3000 |

| C-H stretch (aliphatic) | 2970-2850 |

| C=C stretch (aromatic) | 1620-1580 |

| C-O stretch (phenolic) | 1260-1180 |

| C-O-C stretch (ether) | 1250-1000 |

Note: Predicted values are based on DFT calculations and are typically scaled to improve agreement with experimental data.

For the prediction of UV-Vis spectra, Time-Dependent Density Functional Theory (TD-DFT) is the most common approach. This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) and intensities in the UV-Vis spectrum. These calculations can help in understanding the electronic structure of the molecule and interpreting the observed absorption bands, which are typically associated with π → π* and n → π* transitions in the aromatic chromophore.

Predicted UV-Vis Absorption for this compound

| Transition | Predicted λmax (nm) |

| π → π | ~ 280-290 |

| n → π | ~ 310-320 |

Note: Predicted values are based on TD-DFT calculations and are sensitive to the chosen solvent model.

Mechanistic Biological Studies of Chroman Derivatives Non Clinical Focus

Molecular Mechanisms of Antioxidant Activity

The antioxidant properties of phenolic compounds, including the chroman class to which 2,2-Dimethylchroman-5-ol belongs, are primarily attributed to their ability to interact with and neutralize free radicals. This activity is governed by several distinct chemical pathways.

Phenolic antioxidants scavenge free radicals through three primary mechanisms: Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET).

Hydrogen Atom Transfer (HAT): In this pathway, the antioxidant (ArOH) directly donates its phenolic hydrogen atom to a free radical (R•), effectively neutralizing the radical and forming a stable antioxidant radical (ArO•). This is a one-step process governed by the Bond Dissociation Enthalpy (BDE) of the O-H bond; a lower BDE facilitates easier hydrogen donation.

Single Electron Transfer followed by Proton Transfer (SET-PT): This is a two-step process. First, the antioxidant donates an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R-). Subsequently, the radical cation transfers a proton to the anion, yielding the antioxidant radical and a neutralized species. The feasibility of this mechanism is related to the Ionization Potential (IP) of the antioxidant.

Sequential Proton Loss Electron Transfer (SPLET): This mechanism is particularly favored in polar solvents. It begins with the deprotonation of the antioxidant's hydroxyl group to form an anion (ArO-). This anion then donates an electron to the free radical, resulting in the formation of the antioxidant radical and the neutralized radical anion. This pathway is governed by the Proton Affinity (PA) and Electron Transfer Enthalpy (ETE).

The predominant pathway for a specific antioxidant depends on its chemical structure, the nature of the free radical, and the polarity of the solvent. While derivatives of 2,2-dimethylchroman (B156738) have demonstrated radical scavenging activity in assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) test, detailed mechanistic studies to elucidate the specific contributions of HAT, SET-PT, and SPLET for this compound itself are not extensively detailed in the current literature. researchgate.net

| Mechanism | Description | Key Thermodynamic Parameter(s) |

| HAT (Hydrogen Atom Transfer) | One-step direct transfer of a hydrogen atom from the antioxidant to a radical. | BDE (Bond Dissociation Enthalpy) |

| SET-PT (Single Electron Transfer - Proton Transfer) | Two-step process: an initial electron transfer followed by a proton transfer. | IP (Ionization Potential), PDE (Proton Dissociation Enthalpy) |

| SPLET (Sequential Proton Loss - Electron Transfer) | Two-step process favored in polar solvents: initial proton loss followed by electron transfer. | PA (Proton Affinity), ETE (Electron Transfer Enthalpy) |

The cornerstone of the antioxidant activity of this compound is the hydroxyl (-OH) group at the 5-position of the chroman ring. This phenolic hydroxyl group is the active site for redox reactions. Its ability to readily donate a hydrogen atom or an electron to an unstable free radical is what confers its antioxidant capacity.

Living organisms produce a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS) during metabolic processes. An overabundance of these species leads to oxidative stress. ROS include species like the superoxide (B77818) anion radical (O₂•⁻) and the hydroxyl radical (HO•), while RNS include nitric oxide (•NO) and peroxynitrite (ONOO⁻).

In vitro studies assess the ability of antioxidant compounds to directly scavenge these reactive species. For example, some chroman derivatives have been evaluated for their capacity to reduce the stable DPPH radical, which serves as a general indicator of radical-scavenging ability. researchgate.netresearchgate.net However, specific investigations detailing the direct interaction and scavenging efficacy of this compound against a broad panel of biologically relevant ROS and RNS (e.g., superoxide, hydroxyl radical, peroxynitrite) are limited in published research. Such studies would be necessary to quantify its specific protective effects against different types of oxidative and nitrative stress.

Beyond direct radical scavenging, some molecules can function by mimicking the activity of endogenous antioxidant enzymes. Superoxide dismutase (SOD) is a key metalloenzyme that catalyzes the dismutation of the superoxide anion into molecular oxygen and hydrogen peroxide. Certain synthetic compounds, particularly manganese complexes, have been shown to possess SOD-mimetic activity, acting as catalytic antioxidants to remove superoxide radicals. There is currently a lack of specific in vitro studies demonstrating that this compound possesses SOD mimicry capabilities.

Interaction with Molecular Targets (Non-Clinical, Mechanistic)

The biological effects of chroman derivatives can also stem from their interaction with specific protein targets, leading to the modulation of their function.

In vitro assays are fundamental for determining how a compound might alter the activity of an enzyme. Inhibition can occur through various mechanisms:

Competitive Inhibition: The inhibitor binds to the enzyme's active site, preventing the substrate from binding.

Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site, changing the enzyme's conformation and reducing its efficiency, regardless of whether the substrate is bound.

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both substrate binding and catalytic activity.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.

Conversely, some compounds can act as enzyme activators, binding to an enzyme to increase its catalytic activity.

While the broader class of flavonoids, which share structural similarities with chromans, is known to interact with enzymes like cytochrome P450s, specific data on the general enzyme inhibition or activation profile of this compound is not widely available. researchgate.net However, more complex molecules incorporating the this compound scaffold have been synthesized and evaluated for specific enzyme interactions. For instance, a derivative, 7-(6-Hydroxybenzofuran-2-yl)-2,2-dimethylchroman-5-ol, was assessed for its inhibitory effect on PCSK9. mdpi.com Similarly, other analogs have been studied for their binding affinity to cannabinoid receptors, which are part of the G-protein coupled receptor family. nih.govchemrxiv.org These studies highlight that the 2,2-dimethylchroman core structure serves as a valuable scaffold for developing molecules that target specific enzymes or receptors, though the mechanistic profile of the parent compound itself remains an area for further investigation.

| Inhibition Type | Description |

| Competitive | Inhibitor binds to the active site, competing with the substrate. |

| Non-competitive | Inhibitor binds to an allosteric site, affecting the enzyme's function whether the substrate is bound or not. |

| Mixed | Inhibitor can bind to both the enzyme and the enzyme-substrate complex. |

| Uncompetitive | Inhibitor binds only to the enzyme-substrate complex. |

Enzyme Inhibition and Activation Mechanisms in vitro

Cytochrome bc1 Complex Inhibition

The cytochrome bc1 complex, also known as complex III, is a critical component of the cellular respiratory chain. mdpi.com It plays a vital role in the generation of ATP, and its inhibition can ultimately lead to cell death. mdpi.com This complex catalyzes the oxidation of ubiquinol (B23937) and the subsequent transfer of electrons to cytochrome c. mdpi.com For this reason, inhibitors of the cytochrome bc1 complex have garnered significant interest, particularly in the development of fungicides. mdpi.com

Inhibitors of the cytochrome bc1 complex typically target one of two sites: the ubiquinol oxidation site (Qo) or the ubiquinone reduction site (Qi). mdpi.complos.org Natural products have been a crucial source for the discovery of cytochrome bc1 inhibitors. mdpi.com For instance, the development of strobilurins, a major class of agricultural fungicides, was inspired by a natural compound. mdpi.com

The indispensability of the cytochrome bc1 complex in cellular energy metabolism makes it a prime target for a variety of natural and synthetic antibiotics. plos.org Resistance to these inhibitors is often due to mutations at the target site, which necessitates the discovery of new agents that can act on different sites within the complex. plos.org

Sirtuin 2 (Sirt2) Enzyme Modulation

Sirtuin 2 (Sirt2) is a member of the sirtuin family of enzymes, which are dependent on NAD+ for their function as lysine (B10760008) deacylases. nih.gov Sirt2 is involved in the regulation of the cell cycle and gene expression. nih.gov It is found in both the nucleus and the cytoplasm and targets both histone and non-histone proteins that have been acetylated. nih.gov

The structure of Sirt2 includes a central catalytic domain with flexible N and C termini that can be altered by alternative splicing and post-translational modifications like phosphorylation. nih.gov These termini have a regulatory role; the C-terminus can inhibit the enzyme's deacetylase activity, while the N-terminus can enhance it for certain substrates. nih.gov Sirt2's activity is multifaceted and allows it to participate in a wide range of biological processes. nih.gov

Sirtuins, as a family, are considered potential therapeutic targets for a variety of human diseases, including neurodegenerative diseases, cardiovascular diseases, and cancer. nih.gov They are involved in key metabolic pathways and cellular processes such as cell survival, proliferation, apoptosis, and DNA repair. nih.gov

Pteridine Reductase 1 (PTR1) Targeting

Pteridine Reductase 1 (PTR1) is an enzyme found in trypanosomatid protozoa, which are responsible for diseases like leishmaniasis. nih.govmdpi.com These organisms require reduced pteridines for their growth, making the enzymes in this pathway potential targets for chemotherapy. nih.gov

PTR1 is particularly important because it can act as a metabolic bypass when the primary enzyme in the folate pathway, dihydrofolate reductase (DHFR), is inhibited. nih.govchemrxiv.orgunisi.it This bypass mechanism contributes to the ineffectiveness of antifolate drugs that only target DHFR. nih.govunisi.it Therefore, a successful chemotherapeutic strategy against these parasites would likely need to inhibit both DHFR and PTR1 simultaneously. nih.govmdpi.com

The development of potent and selective inhibitors for PTR1 is an active area of research. chemrxiv.orgunisi.it A multidisciplinary approach that combines computational design, chemical synthesis, and structural biology has been used to create compounds with high inhibitory activity against PTR1 from parasites like Trypanosoma brucei and Leishmania major. chemrxiv.orgunisi.it

Acetylcholinesterase (AChE) and Monoamine Oxidase (MAO) Interactions

Alzheimer's disease (AD) is a complex neurodegenerative disorder characterized by cognitive decline and memory loss. mdpi.com Two key enzymes involved in the pathology of AD are acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). mdpi.com AChE is responsible for breaking down the neurotransmitter acetylcholine, which is crucial for memory processes. mdpi.comnih.gov MAO-B is involved in the metabolism of dopamine (B1211576) and its inhibition can be beneficial in managing symptoms of neurodegenerative diseases like Parkinson's disease, which can also feature cognitive deficits. nih.govnih.gov

Given the multifaceted nature of AD, there is significant interest in developing dual inhibitors that can target both AChE and MAO-B. mdpi.com Such compounds could simultaneously address the cholinergic and monoaminergic deficiencies seen in the disease. mdpi.com Several classes of compounds, including chalcones, coumarins, and chromones, have been investigated as potential dual inhibitors. mdpi.com

Vanin-1 and Estrogen Receptor Interactions in silico

In silico methods, which involve computer simulations, are increasingly used in drug discovery to predict how a compound might interact with a biological target. nih.govnih.gov This approach can be used to screen large libraries of compounds and identify promising candidates for further experimental testing. nih.govjscimedcentral.com

Estrogen receptors (ERs) are important targets in the treatment of certain types of breast cancer. nih.govjscimedcentral.com These receptors, particularly ERα, play a critical role in the development and progression of the disease. nih.govnih.gov Standard therapies often involve blocking the interaction between estrogen and the ligand-binding domain (LBD) of the ER. nih.gov However, resistance to these therapies can develop. nih.gov An alternative strategy is to target the DNA-binding domain (DBD) of the ER, which could also disrupt its signaling pathway. nih.gov

Virtual screening and molecular dynamics simulations are powerful tools for identifying potential inhibitors that can bind to specific domains of a protein like the ER. nih.govjscimedcentral.com These computational studies can provide insights into the stability and strength of the interaction between a compound and its target. nih.gov

Protein-Ligand Binding Studies (Mechanistic Basis)

The interaction between a protein and a ligand (a small molecule that binds to the protein) is fundamental to many biological processes and is a key focus of drug discovery. nih.gov Understanding the thermodynamics and kinetics of these interactions can provide a mechanistic basis for how a compound exerts its effects. nih.gov

Several techniques are available to study protein-ligand binding. Mass spectrometry, for example, can be used to determine the stoichiometry of a protein-ligand complex and, under certain conditions, to estimate the dissociation constant. nih.gov Another powerful method is hydrogen/deuterium exchange mass spectrometry (HDX-MS), which can reveal structural changes in a protein upon ligand binding and help to identify the binding site. nih.gov

Fluorescence spectroscopy is another common technique used to study these interactions. mdpi.com Changes in the intrinsic fluorescence of a protein upon binding to a ligand can provide information about the binding mechanism and the forces that drive the interaction, such as hydrophobic interactions, hydrogen bonding, and van der Waals forces. mdpi.com Competitive binding experiments, where a ligand of interest is studied in the presence of a known site-specific binder, can help to determine the binding site of the new ligand. mdpi.com

Mechanistic Insights into Anti-Inflammatory Processes in vitro

Inflammation is a complex biological response that is implicated in a wide range of diseases. mdpi.com Oxidative stress is a key factor in the development and severity of many inflammatory conditions. mdpi.com Therefore, compounds with anti-inflammatory properties are of great interest for therapeutic development. mdpi.com

In vitro models are essential for investigating the mechanisms of anti-inflammatory action. nih.govnih.gov These models often use cell lines, such as RAW 264.7 murine macrophages, that can be stimulated with agents like lipopolysaccharide (LPS) to induce an inflammatory response. nih.gov The effects of a test compound on the production of inflammatory mediators, such as nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-1β, and IL-6), can then be measured. nih.govnih.gov

Another aspect of anti-inflammatory research is the investigation of a compound's ability to stabilize cell membranes. researchgate.net The human red blood cell (HRBC) membrane stabilization assay is a common in vitro method used to assess this property, as damage to lysosomal membranes can contribute to the inflammatory process. researchgate.net Additionally, the inhibition of protein denaturation is another mechanism by which some anti-inflammatory agents may work. researchgate.net

Structure-Activity Relationship (SAR) Studies for Mechanistic Biological Effects

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For chroman derivatives, these studies involve systematically modifying the core structure and observing the resulting changes in mechanistic effects. This approach helps in identifying the key chemical features responsible for molecular interactions with biological targets.

Impact of Substituent Effects on Mechanistic Activity

The biological activity of chroman derivatives can be significantly altered by the nature and position of various substituents on the chroman ring system. Research has shown that modifications at the C2, C4, C6, and C8 positions play a crucial role in defining the potency and selectivity of these compounds for different biological targets. nih.govacs.org

Studies on a series of 4,6-disubstituted 2,2-dimethylchromans have demonstrated that increasing the steric bulk of the chemical groups at both the C4 and C6 positions leads to a progressive enhancement of their inhibitory effects on insulin (B600854) release and, to a lesser degree, their vasorelaxant activity. nih.gov For instance, moving from smaller substituents like an amino group to larger ones like arylureido or alkoxycarbonylamino groups correlates with increased biological response. nih.gov This suggests that the size and spatial arrangement of these substituents are critical for optimal interaction with the target, potentially ATP-sensitive potassium channels. nih.gov

In another context, the investigation of chroman-4-one derivatives as inhibitors of the enzyme Sirtuin 2 (SIRT2) has provided detailed insights into substituent effects. nih.govacs.org SAR studies revealed that the substitution pattern significantly influences inhibitory potency. Larger, electron-withdrawing substituents at the C6 and C8 positions were found to be favorable for activity. nih.govacs.org Furthermore, the length of an alkyl chain at the C2-position was critical; chains with three to five carbons were identified as optimal for high potency. nih.govacs.org Branching of this alkyl chain near the chroman ring, as with an isopropyl group, was found to decrease inhibitory activity compared to a straight-chain n-propyl group. nih.gov

These findings underscore the principle that both electronic effects (electron-withdrawing groups) and steric factors (size and shape of substituents) are key determinants of the mechanistic activity of chroman derivatives.

Table 1: Impact of Substituents on the Biological Activity of Chroman Derivatives

| Position | Substituent Type | Observed Effect on Activity | Target/Assay | Reference |

|---|---|---|---|---|

| C4 & C6 | Progressive increase in steric hindrance (e.g., amino to arylureido) | Magnification of inhibitory effect | Insulin Release Inhibition | nih.gov |

| C2 | Alkyl chain (3-5 carbons) | Optimal for high potency | SIRT2 Inhibition | nih.govacs.org |

| C2 | Branched alkyl chain (isopropyl) | Decreased activity compared to n-propyl | SIRT2 Inhibition | nih.gov |

Stereochemical Influence on Molecular Interactions

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor that governs the interaction of chroman derivatives with their biological targets. Chiral centers within the chroman structure mean that these molecules can exist as enantiomers—mirror images that are not superimposable. These enantiomers can exhibit significantly different biological activities, a phenomenon known as stereoselectivity. researchgate.net

The interaction between a chiral drug molecule and a biological receptor, which is also chiral (being composed of L-amino acids), is often compared to a key fitting into a lock. One enantiomer (the eutomer) may fit perfectly and elicit a strong biological response, while the other (the distomer) may fit poorly or not at all, resulting in lower activity or even a different, unintended effect. researchgate.net

In the context of 2,2-dimethylchroman derivatives, stereochemical configuration has been shown to influence mechanistic activity. For a specific 4,6-disubstituted 2,2-dimethylchroman, the dextrorotatory enantiomer, which rotates plane-polarized light to the right, was found to be more potent in inhibiting the insulin secretory process than its levorotatory (left-rotating) counterpart. nih.gov This difference in potency directly illustrates that the specific 3D orientation of the substituents on the chroman ring is crucial for its molecular interaction with the target protein. Such findings highlight the importance of controlling stereochemistry during the synthesis and development of pharmacologically active chroman derivatives to maximize desired activity.

Table 2: Stereochemical Effects on the Biological Activity of a Chroman Derivative

| Compound Class | Enantiomer | Relative Potency | Biological Effect | Reference |

|---|---|---|---|---|

| 4,6-disubstituted 2,2-dimethylchroman | Dextrorotatory (+) | More potent | Inhibition of insulin secretion | nih.gov |

Advanced Analytical Methodologies for 2,2 Dimethylchroman 5 Ol Research

Spectroscopic Techniques in Mechanistic Studies

Spectroscopic methods are indispensable for elucidating the intricate details of chemical reactions. They allow for the real-time observation of reactant consumption, intermediate formation, and product generation, providing critical data for mechanistic and kinetic analyses.

Electron Spin Resonance (ESR) Spectroscopy for Radical Detection

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique for the direct detection and characterization of paramagnetic species, such as free radicals. wikipedia.orgiitm.ac.in In the context of 2,2-Dimethylchroman-5-ol, which is a phenolic antioxidant, ESR spectroscopy is pivotal for studying the formation and structure of the corresponding chromanoxyl radical generated during antioxidant processes. nih.govnih.gov

When this compound scavenges a free radical, it donates its phenolic hydrogen atom, resulting in the formation of a stabilized 2,2-Dimethylchroman-5-oxyl radical. ESR spectroscopy can detect this radical, and the analysis of the resulting spectrum provides valuable information. The key parameters obtained from an ESR spectrum are the g-factor and hyperfine coupling constants. The g-factor is characteristic of the radical's electronic environment, while hyperfine couplings arise from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H), revealing the spin density distribution across the molecule. libretexts.org

In cases where the primary radical is too short-lived to be detected directly, a technique called spin trapping is employed. nih.govnih.gov A "spin trap," such as 5,5-Dimethyl-1-pyrroline-N-oxide (DMPO) or N-tert-butyl-alpha-phenylnitrone (PBN), is added to the reaction mixture. It reacts with the transient radical to form a more stable nitroxide radical adduct, which can be easily detected and characterized by ESR. researchgate.net The hyperfine coupling constants of the spin adduct are diagnostic of the original trapped radical, allowing for its identification. researchgate.net

Table 1: Representative ESR Hyperfine Coupling Constants for Trapped Radicals

| Spin Trap | Trapped Radical | Typical aN (Gauss) | Typical aH (Gauss) |

|---|---|---|---|

| DMPO | Hydroxyl (•OH) | 14.9 | 14.9 |

| DMPO | Superoxide (B77818) (O₂•⁻) | 14.3 | 11.7 (aβ-H), 1.25 (aγ-H) |

| PBN | Hydroxyl (•OH) | 15.3 | 2.6 |

| PBN | Alkoxyl (RO•) | 14.8 | 2.8 |

Advanced NMR Spectroscopic Applications for Dynamic Processes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation, but advanced applications, particularly variable-temperature (VT) NMR, can provide profound insights into dynamic molecular processes. nih.govoxinst.com For this compound, dynamic processes could include hindered rotation around the C5-OH bond or the conformational inversion of the dihydropyran ring. nih.gov

At low temperatures, these dynamic processes may be slow on the NMR timescale, resulting in distinct signals for atoms in different chemical environments (e.g., axial and equatorial protons in the ring). youtube.com As the temperature is increased, the rate of exchange between these conformations increases. When the rate becomes comparable to the NMR frequency difference between the signals, the peaks broaden. At a specific temperature, known as the coalescence temperature (Tc), the distinct signals merge into a single broad peak. researchgate.netnih.gov At even higher temperatures, the exchange becomes rapid, and a single, sharp, time-averaged signal is observed. oxinst.com

By analyzing the NMR spectra at different temperatures and determining the coalescence temperature, it is possible to calculate the activation energy (ΔG‡) for the dynamic process using the Eyring equation. nih.gov This provides quantitative information about the energy barriers associated with conformational changes in the this compound molecule. researchgate.net

High-Resolution Mass Spectrometry for Reaction Intermediates

High-Resolution Mass Spectrometry (HRMS) is an essential technique for identifying and characterizing reaction intermediates, which are often transient and present at low concentrations. nih.gov Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements (typically to within 5 ppm), which allows for the determination of the elemental composition of an ion. This capability is invaluable for confirming the identity of proposed intermediates in the reaction pathways of this compound.

When coupled with a soft ionization technique like Electrospray Ionization (ESI), HRMS can detect charged or easily ionizable species directly from a reaction mixture with minimal fragmentation. researchgate.netmdpi.com In studying the oxidation of this compound, for example, HRMS could be used to detect:

The protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.

The radical cation [M]⁺• formed by one-electron oxidation.

Dimeric or oligomeric products formed through radical-radical coupling reactions.

Products of reaction with other species in the mixture.

The precise mass data obtained allows for the confident assignment of molecular formulas to these species, providing direct evidence for their existence and supporting the elucidation of complex reaction mechanisms. nih.govacgpubs.org

UV-Vis Spectroscopy for Kinetic Measurements

UV-Visible (UV-Vis) spectroscopy is a robust and widely used technique for monitoring the kinetics of chemical reactions in solution. thermofisher.com The method relies on the principle that many organic molecules, particularly those with conjugated π-systems, absorb light in the UV or visible range. The absorbance is directly proportional to the concentration of the absorbing species, as described by the Beer-Lambert law.

In the study of this compound, UV-Vis spectroscopy is particularly useful for measuring its antioxidant activity. nih.gov For instance, the reaction of this compound with a stable colored radical, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH•), can be monitored by following the decrease in the absorbance of the DPPH• radical at its λmax (around 517 nm). nih.gov As the chromanol scavenges the radical, the purple color of the DPPH• solution fades, and the rate of this change in absorbance provides a direct measure of the reaction rate. nih.gov

Furthermore, the formation of the 2,2-Dimethylchroman-5-oxyl radical can also be observed, as phenoxyl radicals often have distinct absorption bands in the UV-Vis spectrum, typically in the 300-450 nm range. nih.govnih.govresearchgate.net By monitoring the appearance of the product peak or the disappearance of a reactant peak over time, kinetic parameters such as the rate constant (k) can be determined. thermofisher.com

Table 2: Application of UV-Vis Spectroscopy in Kinetic Studies

| Parameter | Description | Typical Measurement |

|---|---|---|

| Reactant Monitored | Stable radical (e.g., DPPH•) | Decrease in absorbance at ~517 nm |

| Product Monitored | Chromanoxyl radical | Increase in absorbance at ~350-420 nm |

| Kinetic Data Obtained | Rate of reaction, pseudo-first-order rate constant | Plot of Absorbance vs. Time or ln(Absorbance) vs. Time |

Chromatographic Techniques for Reaction Monitoring and Purification Methodologies

Chromatography encompasses a suite of powerful separation techniques essential for both monitoring the progress of a reaction and for isolating and purifying the desired products. atdbio.com The choice of technique depends on the scale of the reaction, the polarity and volatility of the compounds involved, and the required level of purity.

Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative technique used for monitoring reaction progress. A small aliquot of the reaction mixture is spotted on a silica-coated plate, which is then developed in a suitable solvent system. By comparing the spot of the reaction mixture with spots of the starting material(s), one can quickly assess the consumption of reactants and the formation of new products.

Column Chromatography: This is the standard method for purifying compounds on a preparative scale. The crude reaction mixture is loaded onto a column packed with a stationary phase (commonly silica (B1680970) gel), and a solvent (or solvent gradient) is passed through to elute the components at different rates based on their polarity, thereby achieving separation.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for both analytical and preparative purposes. atdbio.comthermofisher.com For reaction monitoring, analytical HPLC can provide quantitative data on the concentration of reactants, intermediates, and products over time. digitellinc.com Preparative HPLC is used for the final purification of compounds to a very high degree of purity (>99%), which is often required for subsequent characterization and testing. youtube.commdpi.com Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly employed for separating chromanol derivatives. dupont.com

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. This compound and related reaction products may be analyzed directly or after derivatization (e.g., silylation of the hydroxyl group) to increase volatility. When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for both separating and identifying components of a mixture, providing both retention time and mass spectral data for each peak. hidenanalytical.comshimadzu.comresearchgate.net

Table 3: Summary of Chromatographic Techniques for this compound Research

| Technique | Primary Application | Key Information Provided |

|---|---|---|

| TLC | Rapid reaction monitoring | Qualitative assessment of reactants and products |

| Column Chromatography | Preparative scale purification | Isolation of bulk product |

| HPLC | Quantitative analysis and high-purity purification | Concentration data, retention times, isolation of pure compounds |

| GC-MS | Analysis and identification of volatile components | Separation and structural information (mass spectrum) |

X-ray Crystallography for Molecular Conformation and Stereochemistry

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov It provides precise information on bond lengths, bond angles, and torsion angles, which together define the molecule's conformation and stereochemistry. nih.gov

To perform this analysis, a high-quality single crystal of this compound must first be grown. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The pattern of diffracted spots is used to calculate an electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision. nih.gov

For this compound, a key structural feature of interest is the conformation of the non-aromatic dihydropyran ring. This ring is not planar and can adopt conformations such as a half-chair or a sofa. scispace.com X-ray crystallography can unambiguously determine this conformation in the solid state. A study on the related compound 6-acetyl-2,2-dimethyl-chromane revealed a half-chair conformation for the heterocyclic ring. nih.gov Furthermore, the analysis reveals details of intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the 5-hydroxyl group, which can influence the packing and physical properties of the solid material.

Table 4: Representative Crystallographic Data for a Chromane (B1220400) Derivative

| Parameter | Description | Example Value (from 6-acetyl-2,2-dimethyl-chromane) nih.gov |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Triclinic |

| Space Group | Describes the symmetry of the unit cell. | P-1 |

| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a=5.96 Å, b=10.34 Å, c=10.46 Å, α=63.8°, β=81.9°, γ=82.6° |

| Key Torsion Angle | Defines the pucker of the dihydropyran ring. | Data specific to individual bond rotations within the ring. |

| Hydrogen Bonding | Intermolecular interactions involving the hydroxyl group. | Can be identified and quantified (distance, angle). |

Role in Broader Chemical and Biochemical Pathways

Precursors and Biosynthetic Pathways of Chromans (Non-Human)

Chroman structures are found in a variety of natural products, particularly in plants and microorganisms. nih.gov Their biosynthesis is linked to fundamental metabolic pathways. Pigments, for example, which are colored secondary metabolites, originate from these organisms and play crucial roles in their survival. nih.gov The biosynthesis of many complex natural products containing heterocyclic rings often involves precursors from primary metabolic routes like the shikimate and acetate pathways. uniroma1.it

In plants, the biosynthesis of xanthones, which feature a dibenzo-γ-pyrone scaffold, utilizes both the shikimate and acetate pathways. uniroma1.it These pathways provide the basic building blocks that are subsequently cyclized and modified by a series of enzymes to form the characteristic chroman-related structures. Similarly, the biosynthesis of carotenoids in both microorganisms and plants follows intricate pathways involving a series of enzymatic steps. nih.gov While the direct biosynthetic pathway of 2,2-Dimethylchroman-5-ol is not explicitly detailed, the general pathways for related chroman-containing natural products like flavonoids and other polyphenols are well-established, originating from precursors synthesized through major metabolic routes. nih.gov

Table 1: Key Biosynthetic Pathways and Precursors for Chroman-Related Scaffolds

| Pathway | Originating Organism Type | Key Precursors | Resulting Scaffold Type |

|---|---|---|---|

| Shikimate Pathway | Plants, Microorganisms | Phenylalanine | Phenylpropanoids (precursors to flavonoids, lignins) |

Chemical Transformation in Lignin Pyrolysis Models

Lignin, a complex aromatic biopolymer, is a major component of woody biomass and a significant renewable source of aromatic chemicals. researchgate.netcore.ac.uk Pyrolysis, the thermal decomposition of organic material in the absence of oxygen, is a key technology for converting lignin into valuable chemicals and fuels. aimspress.commdpi.com Chroman has been used as a model compound to understand the complex chemical transformations that occur during lignin pyrolysis. aimspress.com

During pyrolysis, the chroman structure undergoes specific bond cleavages. Studies on the pyrolysis of chroman as a lignin model compound have shown that it proceeds through an initial retro-Diels–Alder reaction. aimspress.com This reaction forms ortho-quinone methide (o-QM) and ethene. aimspress.com The intermediate, o-QM, subsequently dissociates to produce benzene (B151609) and fulvene, along with carbon monoxide. aimspress.com At higher temperatures (around 1000–1200 K), fulvene can rapidly isomerize to the more stable benzene. aimspress.com This detailed understanding of the pyrolysis of the chroman model provides valuable insights into the broader mechanisms of lignin depolymerization, which is crucial for optimizing the production of bio-oils and other valuable chemical feedstocks from biomass. mdpi.comresearchgate.net

The products of lignin pyrolysis are diverse and include a range of phenolic compounds. mdpi.com The specific composition of the resulting bio-oil is highly dependent on the reaction conditions such as temperature and heating rate. mdpi.commdpi.com

Chroman Scaffolds in Synthetic Analogs of Natural Products

The chroman scaffold is recognized as a "privileged structure" in medicinal chemistry. acs.org This means that this particular molecular framework is capable of binding to multiple biological targets, making it a valuable starting point for the design of new therapeutic agents. nih.govmdpi.com Consequently, the chroman ring is a common feature in the synthetic analogs of many natural products. nih.govmdpi.com